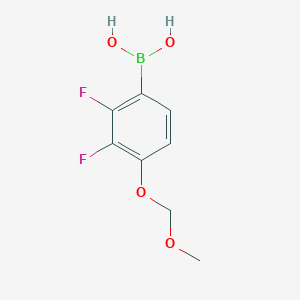

2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid

Description

2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with fluorine atoms at the 2- and 3-positions and a methoxymethoxy (-OCH2OCH3) group at the 4-position. The boronic acid (-B(OH)2) moiety at the 1-position enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Properties

IUPAC Name |

[2,3-difluoro-4-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(9(12)13)7(10)8(6)11/h2-3,12-13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBVVGBVIFTNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCOC)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid typically involves the borylation of a suitably substituted phenyl precursor. One common method is the palladium-catalyzed borylation of 2,3-difluoro-4-(methoxymethoxy)benzene using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene). The reaction mixture is heated to promote the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of a solvent such as toluene or ethanol and a base like potassium carbonate .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

This compound plays a crucial role in the development of targeted therapies for cancer treatment. Its ability to form stable complexes with diols and other Lewis bases enhances drug efficacy and specificity. Boronic acids, including 2,3-difluoro-4-(methoxymethoxy)phenylboronic acid, are known for their anticancer properties due to their involvement in proteasome inhibition and modulation of cellular signaling pathways .

Case Studies

Recent studies have highlighted the use of boronic acids in combination therapies. For instance, the combination of bortezomib (a boronic acid derivative) with other agents has shown promise in overcoming drug resistance in lymphoma treatments .

| Study | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib | To evaluate efficacy in advanced lymphomas | Phase 1/2 | Completed |

| Ixazomib combination for sarcoma treatment | Safe dose establishment | Phase 1 | Ongoing |

Organic Synthesis

Cross-Coupling Reactions

this compound is a valuable building block in organic chemistry, particularly in Suzuki-Miyaura coupling reactions. This reaction is essential for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Fluorous Chemistry Applications

The presence of fluorine atoms enhances the compound's properties for fluorous chemistry applications. The methoxymethoxy group serves as a protecting group that can be cleaved after the desired reaction has occurred, allowing for selective functionalization of other groups during synthesis.

Material Science

Development of Advanced Materials

In material science, this compound contributes to the formulation of polymers and coatings with improved properties such as enhanced durability and chemical resistance. Its unique molecular structure allows it to interact favorably with various substrates, making it suitable for applications in electronics and nanotechnology .

Bioconjugation

Diagnostics and Therapeutics

The compound is also valuable in bioconjugation techniques where biomolecules are attached to surfaces or other molecules. This application is crucial for developing diagnostic tools and therapeutic agents that require precise targeting mechanisms .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic acid functional group .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Influence on Reactivity and Solubility

2,4-Difluorophenylboronic Acid :

- Substituents: Fluorine at 2- and 4-positions.

- Reactivity: High in Suzuki reactions due to strong electron-withdrawing effects of fluorine, which activate the boronic acid for transmetallation .

- Solubility: Low in water, typical of fluorinated arylboronic acids; prone to boroxine formation under dehydration .

4-Trifluoromethoxyphenylboronic Acid :

- 2,3-Difluoro-4-(hydroxymethyl)phenylboronic Acid: Substituents: Fluorine at 2- and 3-positions, hydroxymethyl (-CH2OH) at 4-position.

- Phenylboronic Acid: Substituents: None.

Key Differences for 2,3-Difluoro-4-(methoxymethoxy)phenylboronic Acid:

- The methoxymethoxy group introduces a polar, non-ionizable ether linkage, likely improving solubility compared to non-polar substituents (e.g., -CF3) while avoiding the instability of hydroxymethyl groups under basic conditions .

Suzuki-Miyaura Cross-Coupling:

- Phenylboronic Acid: Achieves high yields in coupling with aryl halides, especially in water-ethanol solvent systems .

- 4-Methoxyphenylboronic Acid : Electron-donating methoxy group reduces reactivity compared to fluorinated analogs but improves compatibility with electron-deficient partners .

- This compound : Predicted to exhibit moderate reactivity due to competing electronic effects (electron-withdrawing F vs. donating -OCH2OCH3). Its steric profile may favor couplings with less hindered substrates.

Physicochemical Properties

Biological Activity

2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid is an organoboron compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12B F2O3

- Molecular Weight : Approximately 227.01 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 341.4 °C at 760 mmHg

The presence of fluorine and methoxymethoxy groups enhances the compound's reactivity and potential applications.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain boronic acids can inhibit key enzymes involved in cancer cell proliferation, such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-dependent Kinases (CDKs) .

In vitro studies demonstrated that derivatives of phenylboronic acids can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and growth .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways critical for cancer cell survival.

- Cell Signaling Modulation : It potentially alters signaling pathways that govern cell proliferation and apoptosis.

Case Studies

- GSK-3β Inhibition : A study highlighted the effectiveness of certain phenylboronic acids in inhibiting GSK-3β with IC50 values in the low micromolar range. This inhibition led to reduced proliferation in pancreatic cancer cell lines .

- Selectivity Against Cancer Cells : Another investigation reported that compounds structurally related to this compound demonstrated a significant selectivity index against cancer cells compared to normal cells, indicating potential therapeutic applications .

Data Tables

| Compound Name | IC50 (µM) | Target Enzyme | Cell Line |

|---|---|---|---|

| This compound | 0.126 | GSK-3β | MDA-MB-231 (TNBC) |

| Related Phenylboronic Acid | 1.75 | CDK-2 | MCF7 |

| Other Boronic Acid Derivative | <0.5 | MMP-2 | Various Cancer Lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.